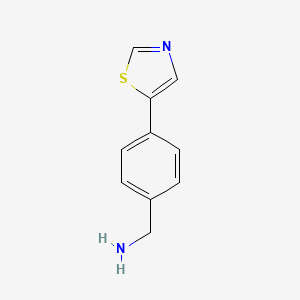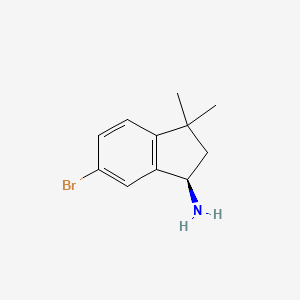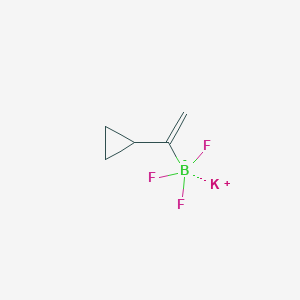
1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium bromide is a quaternary ammonium salt with a molecular formula of C13H18BrN. This compound is known for its applications in various fields, including organic synthesis, dye chemistry, and as a precursor for other chemical compounds. Its structure consists of an indole ring substituted with ethyl and methyl groups, making it a versatile compound in chemical research.
准备方法
Synthetic Routes and Reaction Conditions: 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium bromide can be synthesized through the alkylation of 2,3,3-trimethylindolenine with ethyl bromide. The reaction typically occurs in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process includes the purification of the product through recrystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions: 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding indoline derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like water or alcohols.
Major Products:
Oxidation: N-oxides of the indolium compound.
Reduction: Indoline derivatives.
Substitution: Corresponding halide or hydroxide salts.
科学研究应用
1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and dyes.
Biology: The compound is used in the study of biological systems, particularly in the development of fluorescent probes and sensors.
Industry: The compound is used in the production of dyes and pigments for various industrial applications.
作用机制
The mechanism of action of 1-ethyl-2,3,3-trimethyl-3H-indol-1-ium bromide involves its interaction with molecular targets through ionic and covalent bonding. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it can interact with proteins and nucleic acids, leading to changes in their structure and function.
相似化合物的比较
- 1-Ethyl-2,3,3-trimethyl-3H-indolium iodide
- 2,3,3-Trimethylindolenine
- 1,2,3,3-Tetramethyl-3H-indolium iodide
Uniqueness: 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium bromide is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and physical properties. Compared to its analogs, the bromide salt has different solubility and reactivity profiles, making it suitable for specific applications in organic synthesis and industrial processes.
属性
分子式 |
C13H18BrN |
|---|---|
分子量 |
268.19 g/mol |
IUPAC 名称 |
1-ethyl-2,3,3-trimethylindol-1-ium;bromide |
InChI |
InChI=1S/C13H18N.BrH/c1-5-14-10(2)13(3,4)11-8-6-7-9-12(11)14;/h6-9H,5H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
SARCOGVFDGEBPB-UHFFFAOYSA-M |
规范 SMILES |
CC[N+]1=C(C(C2=CC=CC=C21)(C)C)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)methanamine dihydrochloride](/img/structure/B12948142.png)

![[1-Bromo-2-(2-methyl-5-nitroimidazol-1-yl)ethyl] acetate](/img/structure/B12948150.png)






![3-(Bicyclo[1.1.1]pentan-1-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B12948209.png)



